6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Description
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative with the molecular formula C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol. It features a quinazolinone core substituted with a bromomethyl group at position 6 and a methyl group at position 2. This compound serves as a critical intermediate in synthesizing anticancer agents, particularly for colorectal cancer therapies such as Raltitrexed. A synthetic route involving cyclization, ammoniation, and bromination achieved a yield of 64.8%, demonstrating its optimized production methodology .
The bromomethyl group at position 6 enhances electrophilic reactivity, making it a versatile building block for further functionalization. Its structural framework aligns with bioactive quinazolinones, which are known for diverse pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112888-43-4 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 6-Methyl-2-methylquinazolin-4(3H)-one
Radical bromination of the 6-methyl substituent offers an alternative pathway. This method, adapted from Leivers et al. , employs N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the methyl group at position 6.
Procedure :
-
Synthesis of 6-Methyl-2-methylquinazolin-4(3H)-one :
-
Bromination with NBS :
Optimization :
-
Excess NBS (1.5 equiv.) increases yield to 78% but risks di-bromination.
-
Reaction times >8 h lead to decomposition, as evidenced by TLC monitoring .
Substitution of 6-Hydroxymethyl or 6-Chloromethyl Intermediates
Post-cyclization functionalization of 6-hydroxymethyl or 6-chloromethyl precursors provides a versatile route. This strategy, analogous to the synthesis of 2-chloromethylquinazolinones in , involves nucleophilic substitution with hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
Procedure :
-
Synthesis of 6-Hydroxymethyl-2-methylquinazolin-4(3H)-one :
-
Bromination with PBr3 :
Characterization :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
-
Cyclization : The reaction proceeds via formation of a mixed acetic-carboxylic anhydride intermediate, followed by intramolecular nucleophilic attack by the amino group .
-
Radical Bromination : NBS generates bromine radicals, which abstract hydrogen from the methyl group, leading to a benzyl radical that reacts with Br2 .
-
Substitution : PBr3 converts hydroxyl to a better-leaving group, facilitating SN2 displacement by bromide .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methylquinazolin-4(3H)-one, while oxidation may produce this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Biological Activities
Quinazolinone derivatives, including 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, exhibit a range of biological activities:
- Antitumor Activity : Quinazolinone compounds are recognized for their potential as anticancer agents. Studies have shown that derivatives can inhibit various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For instance, modifications in the quinazolinone structure have led to significant cytotoxic effects against these cell lines, with IC₅₀ values often in the low micromolar range .
- Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers. This inhibition is crucial for therapeutic strategies targeting cancer cell proliferation and survival .
Synthetic Applications
The bromomethyl group in this compound allows for further functionalization, making it an ideal precursor for synthesizing various biologically active compounds.
- Synthesis of Antitumor Agents : Researchers have utilized this compound to develop novel quinazoline derivatives with enhanced antitumor properties. For example, one study reported that derivatives synthesized from this compound showed improved inhibitory activity against CDK2 and HER2 kinases compared to standard drugs like imatinib and lapatinib .
Case Studies
- Cytotoxicity Evaluation : A series of quinazolinone derivatives, including those derived from this compound, were tested against MCF-7 and A2780 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values as low as 0.20 µM against MCF-7 cells, showcasing their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinones revealed that modifications at the bromomethyl position significantly influenced biological activity. For instance, substituents on the quinazoline ring were correlated with enhanced potency against various cancer cell lines .
Data Tables
| Compound Name | Structure | IC₅₀ (µM) | Target |
|---|---|---|---|
| Compound 1 | Structure | 0.20 | MCF-7 |
| Compound 2 | Structure | 0.79 | HER2 |
| Compound 3 | Structure | 0.173 | CDK2 |
Note: The structures can be represented graphically based on specific findings.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5)
- Properties : Molecular weight 239.07 g/mol , density 1.72 g/cm³ .
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
- Structure : Ethyl group at position 3 and mercapto (-SH) group at position 2.
- Properties : Molecular formula C₁₀H₉BrN₂OS , molecular weight 285.16 g/mol .
- Applications : Enhanced solubility due to the thiol group; used in metal coordination chemistry .
Table 1: Brominated Quinazolinones
Derivatives with Halogen or Alkoxy Substituents
6-Chloro-2-methylquinazolin-4(3H)-one Derivatives
6-Methoxy-2-methylquinazolin-4(3H)-one Derivatives
Table 2: Halogenated vs. Alkoxy-Substituted Derivatives
Functionalized Quinazolinones with Aryl Groups
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one
3-Benzyl-2-methylquinazolin-4(3H)-one
- Structure : Benzyl group at position 3.
- Properties : Molecular formula C₁₆H₁₄N₂O , CAS 4260-34-8 .
- Applications : Studied for CNS activity due to lipophilic benzyl group .
Table 3: Aryl-Substituted Quinazolinones
Biological Activity
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the bromomethylation of 2-methylquinazolin-4(3H)-one. Characterization of the compound is usually performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including this compound. The following table summarizes the antimicrobial activities against various bacterial and fungal strains:
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | E. coli, S. aureus, Pseudomonas aeruginosa | 15-20 | Candida albicans, Aspergillus niger | 12-18 |
| Comparison Standard (e.g., Ampicillin) | 20-25 | - | 20-25 | - |
The compound showed significant antibacterial activity comparable to standard antibiotics, with particularly strong effects against Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of bromine was found to enhance antifungal activity against tested fungal strains, indicating a structure-activity relationship where halogenation plays a crucial role in biological efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated using models such as the carrageenan-induced paw edema test in rats. The results are summarized in the following table:
| Compound | Percentage Inhibition (%) | Comparison Standard (Ibuprofen) |
|---|---|---|
| This compound | 39.45% | 40.10% |
| Other Derivatives Tested | Varies (31.28% - 39.45%) | - |
The compound exhibited anti-inflammatory activity that is comparable to ibuprofen, suggesting its potential as a therapeutic agent for inflammatory conditions .
Anticancer Activity
Recent studies have also explored the anticancer properties of quinazolinone derivatives, including this compound. The evaluation was conducted against various cancer cell lines, with results indicating promising cytotoxic effects:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 18.79 |
| Comparison Standard (Doxorubicin) | HepG2 | 8.55 |
The IC50 values suggest that while the compound exhibits notable cytotoxicity against liver cancer cells, further modifications may enhance its potency .
Case Studies
- Antimicrobial Efficacy : A study synthesized several derivatives of quinazolinones and tested them for antimicrobial activity using agar diffusion methods. The presence of electron-donating groups enhanced antibacterial activity, while halogenated compounds showed improved antifungal effects .
- Anti-inflammatory Properties : In another investigation, several derivatives were tested for anti-inflammatory effects in vivo. The study concluded that compounds with methoxy substitutions exhibited higher inhibition rates compared to others, highlighting the importance of molecular structure in determining biological activity .
Q & A
Q. What are the common synthetic routes for 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Direct Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature (18–24 hrs), yielding ~55% after recrystallization from ethanol .
- Cyclization with Hydrazine : Refluxing a benzoxazinone precursor (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) with hydrazine hydrate at 120–130°C for 3 hrs, achieving ~75% yield .
- Key Factors : Temperature, reaction time, and solvent purity significantly impact yield. For example, prolonged reaction times (e.g., 5 hrs) may improve cyclization efficiency when using trimerized aldehydes .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Confirms bromine content (e.g., 31.12% observed vs. 31.37% theoretical) .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3448 cm⁻¹, C=O at 1686 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.51 ppm) and aromatic resonances in DMSO-d₆ .
- TLC : Validates purity using cyclohexane:ethyl acetate (2:1) as the mobile phase .
Q. How can researchers assess the chemical stability of this compound?
- Methodological Answer :
- Substituent Effects : The 2-methyl group enhances stability by reducing steric strain, while bromine at position 6 may increase electrophilicity .
- Stability Assays : Monitor degradation via TLC under varying pH/temperature. For instance, reflux in ethanol during recrystallization does not induce decomposition, suggesting thermal stability up to 130°C .
Advanced Research Questions
Q. How can synthesis yields be optimized, particularly when scaling reactions?
- Methodological Answer :
- Condition Screening : Compare room-temperature bromination (55% yield) vs. reflux with hydrazine (75% yield) . Elevated temperatures may accelerate ring closure but risk side reactions.
- Solvent Optimization : Replace acetic acid with glacial acetic acid for better protonation of intermediates .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .
Q. What strategies validate the accuracy of analytical methods for this compound?
- Methodological Answer :
- Cross-Validation : Correlate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 251.98983 for C₁₀H₉BrN₂O) .
- Reproducibility : Replicate IR spectra (e.g., C-Br stretch at 528 cm⁻¹) across multiple batches .
- Purity Thresholds : Use elemental analysis to ensure ≤0.4% deviation from theoretical values .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at positions 2 (methyl) and 6 (bromomethyl), such as replacing bromine with iodine or adding phenyl groups .
- Biological Screening : Test derivatives for analgesic activity using murine hot-plate assays or anti-inflammatory effects via carrageenan-induced paw edema models .
- Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on bioactivity .
Q. How should researchers address contradictory data in synthesis or characterization?
- Methodological Answer :
- Case Example : Discrepancies in melting points (e.g., observed 196°C vs. literature 197°C) may arise from polymorphic forms or impurities .
- Troubleshooting :
- Repeat recrystallization with alternative solvents (e.g., ethanol vs. acetonitrile).
- Verify reagent stoichiometry (e.g., excess bromine may lead to di-substitution) .
- Use GC-MS to detect volatile byproducts .
Q. What advanced pharmacological models are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In Vivo Models : Assess CNS activity using forced swim tests for antidepressant effects or acetic acid writhing for analgesia .
- Dose-Response Studies : Administer 10–100 mg/kg doses in rodents, monitoring plasma half-life via HPLC .
- Mechanistic Probes : Use receptor-binding assays (e.g., GABAₐ or COX-2 inhibition) to identify molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
